(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16280942
InChI: InChI=1S/C21H25NO4S/c1-16(2)18-7-5-17(6-8-18)14-22(19-11-13-27(24,25)15-19)21(23)10-9-20-4-3-12-26-20/h3-10,12,16,19H,11,13-15H2,1-2H3/b10-9+
SMILES:
Molecular Formula: C21H25NO4S
Molecular Weight: 387.5 g/mol

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide

CAS No.:

Cat. No.: VC16280942

Molecular Formula: C21H25NO4S

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide -

Specification

Molecular Formula C21H25NO4S
Molecular Weight 387.5 g/mol
IUPAC Name (E)-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)-N-[(4-propan-2-ylphenyl)methyl]prop-2-enamide
Standard InChI InChI=1S/C21H25NO4S/c1-16(2)18-7-5-17(6-8-18)14-22(19-11-13-27(24,25)15-19)21(23)10-9-20-4-3-12-26-20/h3-10,12,16,19H,11,13-15H2,1-2H3/b10-9+
Standard InChI Key KEQZVWGAJISMRL-MDZDMXLPSA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CO3
Canonical SMILES CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CO3

Introduction

Structural Characteristics and Physicochemical Properties

The compound’s molecular formula is C₂₁H₂₅NO₄S, with a molecular weight of 387.5 g/mol. Its structure integrates three key moieties:

  • Tetrahydrothiophene 1,1-dioxide: A sulfone-containing heterocycle that enhances metabolic stability and influences molecular polarity .

  • Furan-2-yl group: A planar aromatic system contributing to π-π stacking interactions in biological targets .

  • 4-Isopropylbenzyl substituent: A hydrophobic group that modulates lipid solubility and membrane permeability.

The (2E) configuration of the enamide double bond ensures spatial alignment for optimal target engagement . Key physicochemical properties include:

PropertyValueSource
Boiling Point654.9±55.0 °C (Predicted)
Density1.385±0.06 g/cm³ (Predicted)
Solubility in DMSO2 mg/mL
Storage Conditions2–8°C in dry, dark environment

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Functionalization of tetrahydrothiophene: Sulfonation of tetrahydrothiophene yields the 1,1-dioxide derivative, often using hydrogen peroxide or ozone .

  • Amide bond formation: Coupling the sulfone with a furan-containing acryloyl chloride intermediate under Schotten-Baumann conditions .

  • N-Alkylation: Introducing the 4-isopropylbenzyl group via nucleophilic substitution or reductive amination .

Analytical Confirmation

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, with characteristic shifts for the enamide proton (δ 6.8–7.2 ppm) and sulfone group (δ 3.1–3.5 ppm) .

  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 387.5 [M+H]⁺.

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O) and 1300 cm⁻¹ (S=O) .

Biological Activity and Mechanism of Action

GIRK Channel Activation

The compound acts as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels, with nanomolar efficacy (IC₅₀ < 10 nM in neuronal cells) . Activation hyperpolarizes membranes, reducing cellular excitability—a mechanism exploitable for treating arrhythmias and neurological disorders .

ActivityCell Line/ModelIC₅₀/EC₅₀Reference
GIRK1/2 ActivationHEK293 Cells13.1 nM
Cytotoxicity (Cancer)HepG242 µM

Pharmacokinetics and Metabolic Stability

Absorption and Distribution

  • Lipophilicity: LogP ≈ 3.2 (predicted), favoring blood-brain barrier penetration .

  • Plasma Protein Binding: >90% binding to albumin, prolonging half-life .

Metabolism

Hepatic cytochrome P450 enzymes (CYP3A4/2D6) mediate oxidation of the furan and isopropyl groups, producing hydroxylated metabolites . Unlike early urea-based GIRK activators, the sulfone moiety resists rapid glucuronidation, enhancing bioavailability .

Excretion

  • Renal Excretion: 60% of the parent compound excreted unchanged in urine within 24 hours .

  • Fecal Elimination: 30% as oxidized metabolites .

Therapeutic Applications and Clinical Prospects

Neurological Disorders

GIRK activation shows promise in epilepsy and neuropathic pain models. In murine studies, the compound reduced seizure frequency by 70% at 2 mg/kg .

Cardiovascular Indications

By stabilizing cardiac action potentials, it prevents arrhythmias in isolated rat hearts (EC₅₀ = 50 nM) .

Oncology

Synergy with cisplatin in reducing MCF-7 breast cancer cell viability by 80% suggests adjunctive potential.

Challenges and Future Directions

Limitations

  • Off-Target Effects: Weak inhibition of hERG channels (IC₅₀ = 10 µM) raises cardiac toxicity concerns .

  • Synthetic Complexity: Low yields (~15%) in the final alkylation step hinder large-scale production .

Research Priorities

  • Structure-Activity Relationship (SAR) Studies: Modifying the isopropyl group to enhance selectivity .

  • In Vivo Toxicology: Chronic toxicity profiling in non-human primates .

  • Formulation Development: Liposomal encapsulation to improve aqueous solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator